molecular formula C20H21N3O4S B13821734 N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B13821734
M. Wt: 399.5 g/mol
InChI Key: PKRYKQPEBGPGAA-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, methoxyphenyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine under acidic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through a nucleophilic substitution reaction using methoxyphenyl halides and a base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride, in the presence of a base.

Industrial Production Methods

Industrial production of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazinane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazinane derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Intercalation: Intercalating into DNA strands, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-Butenedioic Acid Compound with (2R)-1-Benzyl-N-{3-[4-(2-Methoxyphenyl)-1-Piperazinyl]Propyl}-2-Piperidinecarboxamide: A compound with similar structural features but different functional groups.

    Organochlorine Compounds: Such as trichloroethylene and tetrachloroethylene, which share some chemical properties but differ significantly in structure and applications.

Uniqueness

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-23-18(24)12-17(19(25)21-13-8-10-14(26-2)11-9-13)28-20(23)22-15-6-4-5-7-16(15)27-3/h4-11,17H,12H2,1-3H3,(H,21,25)

InChI Key

PKRYKQPEBGPGAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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